{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid
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Overview
Description
{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a thiadiazole derivative that has been shown to exhibit various biochemical and physiological effects. In
Scientific Research Applications
{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid has been found to exhibit various scientific research applications. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been reported to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer.
Mechanism of Action
The mechanism of action of {[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant activity, which may be beneficial in reducing oxidative stress in the body. It has also been shown to have anti-inflammatory activity, which may be useful in treating various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of using {[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid in lab experiments is its relatively low cost and easy synthesis method. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on {[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Another area of interest is its potential use as a food preservative due to its antimicrobial activity. Additionally, further research is needed to fully understand the mechanism of action of {[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid and its potential applications in various scientific fields.
In conclusion, {[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid is a chemical compound that has shown promise in various scientific research applications. Its easy synthesis method and low cost make it an attractive compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in various scientific fields.
Synthesis Methods
The synthesis of {[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid involves the reaction of 2-amino-5-(methylthio)-1,3,4-thiadiazole with chloroacetic acid in the presence of a catalyst. The resulting product is then purified through recrystallization. This synthesis method has been reported in several scientific publications and has been shown to yield high purity and good yields of the compound.
properties
IUPAC Name |
2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S3/c1-10-4-6-5(12-7-4)11-2-3(8)9/h2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVRLGYTSYPHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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